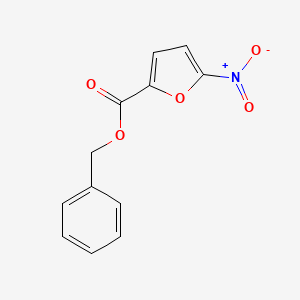

Benzyl 5-nitrofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 5-nitrofuran-2-carboxylate is a chemical compound belonging to the nitrofuran class, characterized by the presence of a nitro group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-nitrofuran-2-carboxylate typically involves the nitration of furan derivatives followed by esterification. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid, yielding 5-nitrofuran-2-carbaldehyde. This intermediate is then esterified with benzyl alcohol to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as gold nanoclusters and sodium carbonate in methanol has been reported to enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Benzyl 5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium nitrite in DMSO-water.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Benzyl 3-ethyl-4-(4-methoxyphenyl)-5-nitrofuran-2-carboxylate.

Reduction: Benzyl 5-aminofuran-2-carboxylate.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 5-nitrofuran-2-carboxylate and its derivatives have applications in scientific research, particularly in the development of antituberculosis agents and antiviral compounds . The core applications and research findings are detailed below:

Scientific Research Applications

Antituberculosis Agents:

- Synthesis and Evaluation: Benzyl 5-nitrofuran-2-carboxylates are used in the synthesis of nitrofuranyl amides, which are evaluated for their activity against Mycobacterium tuberculosis . Researchers synthesized 27 cyclic, secondary amine-substituted phenyl and benzyl nitrofuranyl amides and reported their activity .

- Structure-Activity Relationship: Studies indicate a strong structure-activity relationship, where benzyl nitrofuranyl amides are more active than phenyl nitrofuranyl amides. Para-substituted benzyl piperazines showed the most antituberculosis activity .

- Optimization of Analogues: Optimization of N-benzyl-5-nitrofuran-2-carboxamide (JSF-3449) led to the design and synthesis of analogs with potent in vitro antitubercular activity against the Mycobacterium tuberculosis H37Rv strain . For instance, JSF-4088 exhibited an MIC of 0.019 μM and low cytotoxicity (CC50 > 120 μM) .

- Enhancements via Substitutions: Replacing the phenyl group with 2-naphthyl, 2-benzothiophene, or 2-benzofuran often improves whole-cell activity. The 2-naphthyl analog (compound 19 ) showed significant activity (MIC = 0.0078 μM) without significant cytotoxicity .

Antiviral Research:

- RNase H Inhibition: Derivatives of 5-nitro-furan-2-carboxylic acid carbamoylmethyl ester inhibit RNase H activity associated with HIV-1 reverse transcriptase .

- Dual Inhibitors of HIV RT: C6 benzyl and biarylmethyl scaffolds act as potent dual inhibitors of HIV RT RNase H and polymerase. These analogues inhibited HIV-1 in cell culture at low micromolar concentrations .

- Structure-Activity Relationship: The C6 biarylmethyl series showed greater variation in IC50 values, with certain groups like cyano and sulfonamide conferring potent biochemical inhibition .

Chemical Synthesis:

- Fluorodenitration Reactions: this compound is used as a starting material in fluorodenitration reactions to synthesize benzyl 5-fluorofuran-2-carboxylate .

- Synthesis of Dihydrofurans: Benzyl 5-nitrofuran-2-carboxylates are utilized in the synthesis of alkyl 4,5-dihydrofuran-2-carboxylates via enantioselective organocatalyzed consecutive reactions .

Table of Key Compounds and Activities

Mechanism of Action

The mechanism of action of Benzyl 5-nitrofuran-2-carboxylate involves its reduction by bacterial nitroreductases to form reactive intermediates. These intermediates can inhibit essential bacterial processes such as DNA, RNA, and protein synthesis, leading to bacterial cell death . The compound targets multiple pathways, making it less susceptible to resistance development.

Comparison with Similar Compounds

- Methyl 5-nitrofuran-2-carboxylate

- Ethyl 5-nitrofuran-2-carboxylate

- 2-Acetyl-5-nitrofuran

Comparison: Benzyl 5-nitrofuran-2-carboxylate is unique due to its benzyl ester group, which can influence its solubility and reactivity compared to its methyl and ethyl counterparts . The presence of the benzyl group can also affect the compound’s biological activity, potentially enhancing its antibacterial properties .

Biological Activity

Benzyl 5-nitrofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial properties. This article provides a comprehensive overview of its biological activity, including research findings, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

This compound is synthesized through the nitration of furan derivatives followed by esterification. The common synthetic route involves:

- Nitration : Furfural is nitrated using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid to yield 5-nitrofuran-2-carbaldehyde.

- Esterification : The aldehyde is then reacted with benzyl alcohol to form this compound.

The antibacterial mechanism of this compound is primarily attributed to its reduction by bacterial nitroreductases. This reduction leads to the formation of reactive intermediates that inhibit critical bacterial processes such as DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.

Antibacterial Properties

This compound has been investigated for its antibacterial properties, particularly against antibiotic-resistant strains. In vitro studies have shown promising results:

- Antitubercular Activity : A derivative, N-benzyl-5-nitrofuran-2-carboxamide (JSF-3449), exhibited potent activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) ranging from 0.019 to 0.20 μM and low cytotoxicity towards Vero cells (CC50 = 40 - >120 μM) .

| Compound | R | M. tuberculosis MIC (μM) | Vero Cell CC50 (μM) |

|---|---|---|---|

| JSF-3449 | Benzyl | 0.39 | 13 |

| 1 | Phenyl | 3.1 | 6.7 |

| 2 | Phenethyl | 3.1 | 12 |

| ... | ... | ... | ... |

Comparative Analysis

When compared with other nitrofuran derivatives, this compound shows unique properties due to its benzyl ester group, which may enhance solubility and reactivity compared to methyl or ethyl counterparts.

Case Studies

- Antibacterial Efficacy : A study highlighted the efficacy of JSF-3449 against Mycobacterium tuberculosis, demonstrating a strong structure-activity relationship where modifications to the benzyl moiety significantly influenced activity levels .

- Biofilm Inhibition : Research indicated that compounds derived from nitrofuran structures exhibit moderate-to-good antibiofilm activity against strains like MRSA and enterococci, suggesting their potential use in treating biofilm-associated infections .

Properties

IUPAC Name |

benzyl 5-nitrofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c14-12(10-6-7-11(18-10)13(15)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMDGRGKHFIBLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.